molecular formula C19H19N5O4 B3004717 2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine CAS No. 1775447-66-9

2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine

Cat. No. B3004717
CAS RN: 1775447-66-9
M. Wt: 381.392
InChI Key: JCMBUOFIWWFGHP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a pyrrolidine ring, an oxadiazole ring, and a pyrazine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyrazine ring is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be influenced by the stereochemistry of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives are often used in drug discovery due to their ability to bind to various biological targets .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its potential uses in drug discovery .

properties

IUPAC Name

[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-26-15-6-5-12(10-16(15)27-2)17-22-18(28-23-17)14-4-3-9-24(14)19(25)13-11-20-7-8-21-13/h5-8,10-11,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBUOFIWWFGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=NC=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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